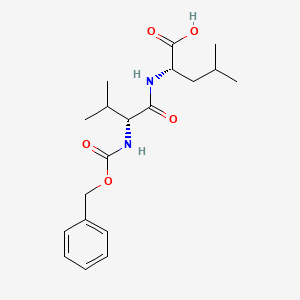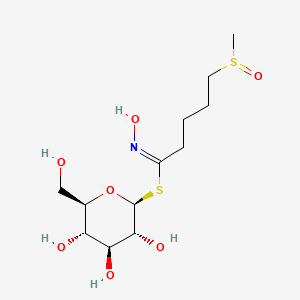
Desulfo-glucoraphanin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desulfo-glucoraphanin is a derivative of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, and kale. Glucosinolates are sulfur-containing compounds known for their potential health benefits, including anticancer properties. This compound is formed when the sulfate group is removed from glucoraphanin, making it a key intermediate in the study of glucosinolate metabolism and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Desulfo-glucoraphanin can be synthesized through the desulfation of glucoraphanin. This process typically involves the use of sulfatase enzymes, which catalyze the removal of the sulfate group from glucoraphanin. The reaction is usually carried out under mild conditions, such as at room temperature and neutral pH, to preserve the integrity of the compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by extracting glucoraphanin from cruciferous vegetables, followed by enzymatic desulfation. The extraction process often involves the use of solvents such as methanol or water, and the desulfation is carried out using purified sulfatase enzymes. This method ensures a high yield of this compound while maintaining its bioactivity .
Chemical Reactions Analysis
Types of Reactions: Desulfo-glucoraphanin undergoes various chemical reactions, including hydrolysis, reduction, and substitution. One of the primary reactions is hydrolysis, where this compound is converted into its active form, sulforaphane, by the enzyme myrosinase .
Common Reagents and Conditions: The hydrolysis of this compound to sulforaphane typically requires the presence of myrosinase, which is naturally found in cruciferous vegetables. The reaction is carried out under mild conditions, such as at room temperature and neutral pH .
Major Products Formed: The major product formed from the hydrolysis of this compound is sulforaphane, a potent isothiocyanate known for its anticancer and antimicrobial properties .
Scientific Research Applications
Desulfo-glucoraphanin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the metabolism and bioactivity of glucosinolates. Researchers investigate its chemical properties and reactions to understand the mechanisms underlying its health benefits .
Biology: In biology, this compound is studied for its role in plant defense mechanisms. It is known to be involved in the plant’s response to herbivory and pathogen attack, making it a valuable compound for understanding plant biology and ecology .
Medicine: In medicine, this compound is of great interest due to its potential anticancer properties. Studies have shown that its hydrolysis product, sulforaphane, can induce apoptosis in cancer cells and inhibit tumor growth. This makes this compound a promising compound for cancer prevention and therapy .
Industry: In the industrial sector, this compound is used in the production of functional foods and dietary supplements. Its health benefits, particularly its anticancer properties, make it a valuable ingredient in products aimed at promoting health and wellness .
Mechanism of Action
The mechanism of action of desulfo-glucoraphanin primarily involves its conversion to sulforaphane by the enzyme myrosinase. Sulforaphane exerts its effects through various molecular pathways, including the activation of the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes. This leads to the detoxification of carcinogens and protection against oxidative stress .
Comparison with Similar Compounds
Desulfo-glucoraphanin is similar to other glucosinolates, such as glucoraphanin, sinigrin, and glucobrassicin. it is unique in its ability to be converted to sulforaphane, a compound with potent anticancer properties. Other glucosinolates, such as sinigrin, are converted to different isothiocyanates, which may have varying degrees of bioactivity .
List of Similar Compounds:- Glucoraphanin
- Sinigrin
- Glucobrassicin
- Glucoerucin
- Gluconasturtiin
Properties
Molecular Formula |
C12H23NO7S2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-N-hydroxy-5-methylsulfinylpentanimidothioate |
InChI |
InChI=1S/C12H23NO7S2/c1-22(19)5-3-2-4-8(13-18)21-12-11(17)10(16)9(15)7(6-14)20-12/h7,9-12,14-18H,2-6H2,1H3/b13-8+/t7-,9-,10+,11-,12+,22?/m1/s1 |
InChI Key |
UYHMVWFYYZIVOP-GKTYXXQISA-N |
Isomeric SMILES |
CS(=O)CCCC/C(=N\O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CS(=O)CCCCC(=NO)SC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




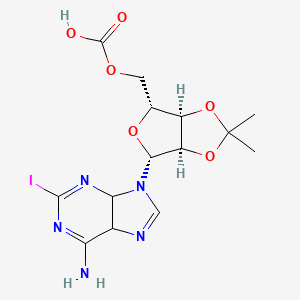
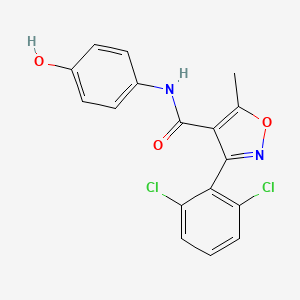
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-pyridin-2-ylpropylidene)ruthenium](/img/structure/B13822458.png)
![5-Amino-5-oxo-2-[phenylmethoxycarbonyl-(triphenylmethyl)amino]pentanoic acid](/img/structure/B13822468.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B13822475.png)
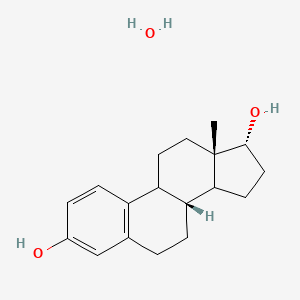
![(5Z)-5-[(7-ethyl-1H-indol-3-yl)methylidene]-2-(4-methoxyphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13822481.png)
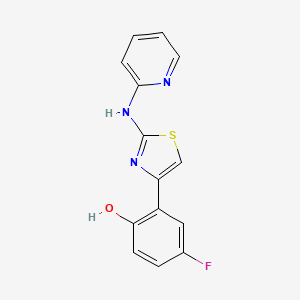
![(3aR,8aR)-4,4,8,8-Tetrakis[3,5-bis(1-methylethyl)phenyl]tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B13822489.png)

